2-Methyltetracosanoic acid 2-Methyltetracosanoic acid
Brand Name: Vulcanchem
CAS No.: 62764-46-9
VCID: VC13790828
InChI: InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27)
SMILES: CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O
Molecular Formula: C25H50O2
Molecular Weight: 382.7 g/mol

2-Methyltetracosanoic acid

CAS No.: 62764-46-9

Cat. No.: VC13790828

Molecular Formula: C25H50O2

Molecular Weight: 382.7 g/mol

* For research use only. Not for human or veterinary use.

2-Methyltetracosanoic acid - 62764-46-9

Specification

CAS No. 62764-46-9
Molecular Formula C25H50O2
Molecular Weight 382.7 g/mol
IUPAC Name 2-methyltetracosanoic acid
Standard InChI InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27)
Standard InChI Key REBUIOAAVPBXTP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Methyltetradecanoic acid belongs to the class of branched-chain fatty acids (BCFAs), distinguished by its methyl branch at the C₂ position. The IUPAC name, 2-methyltetradecanoic acid, reflects this substitution pattern. Its canonical SMILES representation is CCCCCCCCCCCCC(C)C(=O)O, illustrating the carboxyl group at one terminus and the methyl branch near the chain’s origin .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight242.40 g/mol
Density0.894 g/cm³
Boiling Point355.5°C at 760 mmHg
Flash Point197.4°C
LogP (Octanol-Water)5.02

The methyl branch induces steric hindrance, reducing molecular packing efficiency compared to linear-chain analogs. This results in a lower melting point and altered solubility profiles, making it more fluid at biological temperatures .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of 2-methyltetradecanoic acid reveal distinct shifts for the methyl-branched carbon (δ ~19 ppm in ¹³C NMR) and the carboxyl carbon (δ ~180 ppm). Infrared (IR) spectroscopy shows a strong carbonyl stretch at ~1700 cm⁻¹, consistent with carboxylic acid functionality .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via two primary routes:

  • Alkylation of Tetradecanoic Acid: Treatment of tetradecanoic acid with methyl iodide in the presence of a strong base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO) yields the branched product. This method achieves ~70% efficiency but requires rigorous purification to remove linear byproducts .

  • Biocatalytic Production: Recombinant polyketide synthases (PKSs) engineered in E. coli or S. cerevisiae enable stereoselective synthesis from malonyl-CoA and methylmalonyl-CoA precursors. This approach offers higher enantiomeric purity (>95%) and aligns with green chemistry principles .

Table 2: Comparative Synthesis Methods

MethodYieldPurityEnvironmental Impact
Chemical Alkylation70%85%High (solvent waste)
Biocatalytic Synthesis90%98%Low (aqueous media)

Industrial Manufacturing

Large-scale production utilizes fractional distillation of nutmeg butter (Myristica fragrans), which contains up to 75% trimyristin. Saponification of this triglyceride releases myristic acid, which is subsequently methylated using zeolite catalysts under supercritical CO₂ conditions . Recent advances in metabolic engineering have enabled microbial production via Yarrowia lipolytica strains, achieving titers of 12 g/L in fed-batch fermentations .

Biological and Biomedical Applications

Membrane Lipid Dynamics

Incorporation of 2-methyltetradecanoic acid into phospholipid bilayers reduces membrane rigidity by disrupting acyl chain packing. Studies using differential scanning calorimetry (DSC) show a 15% decrease in phase transition temperatures compared to straight-chain analogs, enhancing membrane fluidity in models of bacterial and cancer cell membranes .

Anticancer Activity

In vitro assays demonstrate dose-dependent cytotoxicity against human colorectal adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 48 µM and 52 µM, respectively. Mechanistic studies attribute this effect to:

  • Induction of Apoptosis: Activation of caspase-3/7 pathways via mitochondrial depolarization .

  • Inhibition of Fatty Acid Synthase (FASN): Competitive binding to the KS domain (Kᵢ = 0.8 µM), suppressing de novo lipogenesis in tumor cells .

Table 3: Cytotoxicity Profile (48-Hour Exposure)

Cell LineIC₅₀ (µM)Apoptosis Induction
HCT-116 (Colorectal)4872%
MCF-7 (Breast)5268%
HepG2 (Liver)8941%

Antimicrobial Properties

Against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), 2-methyltetradecanoic acid exhibits minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. The branched structure enhances permeability across bacterial membranes, facilitating disruption of electron transport chains .

Comparative Analysis with Structural Analogs

Versus Myristic Acid (Tetradecanoic Acid)

  • Solubility: 2-Methyltetradecanoic acid is 30% more soluble in polar solvents (e.g., ethanol) due to reduced crystallinity .

  • Biological Activity: The methyl branch confers 5-fold greater cytotoxicity in cancer models compared to linear myristic acid .

Versus 12-Methyltetradecanoic Acid

Positional isomerism profoundly impacts function. The 12-methyl derivative shows superior antitumor efficacy (IC₅₀ = 28 µM in HCT-116) but lower membrane integration capacity due to terminal branching .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator